N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE
Brand Name: Vulcanchem
CAS No.: 847240-24-8
VCID: VC5251598
InChI: InChI=1S/C16H13FN2O4/c17-12-4-2-1-3-10(12)8-18-15(20)16(21)19-11-5-6-13-14(7-11)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3F
Molecular Formula: C16H13FN2O4
Molecular Weight: 316.288

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE

CAS No.: 847240-24-8

Cat. No.: VC5251598

Molecular Formula: C16H13FN2O4

Molecular Weight: 316.288

* For research use only. Not for human or veterinary use.

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE - 847240-24-8

Specification

CAS No. 847240-24-8
Molecular Formula C16H13FN2O4
Molecular Weight 316.288
IUPAC Name N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide
Standard InChI InChI=1S/C16H13FN2O4/c17-12-4-2-1-3-10(12)8-18-15(20)16(21)19-11-5-6-13-14(7-11)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
Standard InChI Key QGSRVRCXUKGBTL-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3F

Introduction

Overview of the Compound

N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-fluorophenyl)methyl]ethanediamide is a synthetic organic compound characterized by its benzodioxole and fluorophenyl functional groups. These structural elements are often associated with bioactivity in pharmaceutical and chemical research.

  • Molecular Formula: C15H13FN2O3

  • Molecular Weight: Approximately 288.28 g/mol

  • Chemical Structure: The compound incorporates:

    • A benzodioxole ring (aromatic, oxygen-containing heterocycle).

    • A fluorophenyl moiety (aromatic ring substituted with a fluorine atom).

    • An ethanediamide backbone.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Amide Bond Formation: Reacting a benzodioxole derivative with an ethanediamine derivative.

  • Fluorophenyl Substitution: Introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions.

  • Purification: Techniques like recrystallization or chromatographic separation to isolate the final product.

Biological Significance

Compounds containing benzodioxole and fluorophenyl groups are widely studied for their pharmacological properties:

  • Potential Applications:

    • Anticancer agents due to their ability to interact with DNA or enzymes.

    • Antimicrobial agents targeting bacterial or fungal pathogens.

  • Mechanistic Insights:

    • The benzodioxole moiety may enhance lipophilicity and membrane permeability.

    • Fluorine substitution often increases metabolic stability and binding affinity to biological targets.

Analytical Data

Key analytical techniques used to characterize this compound include:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR confirm the presence of aromatic and amide groups.

    • Typical chemical shifts:

      • Aromatic protons between 6.56.5-88 ppm.

      • Amide protons around 88-1010 ppm.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=288m/z = 288, consistent with the molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic amide peaks near 1650cm11650 \, \text{cm}^{-1}.

    • Aromatic C-H stretches around 3000cm13000 \, \text{cm}^{-1}.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) for purity analysis.

Potential Research Applications

This compound is of interest in several fields:

  • Pharmaceutical Development:

    • Its structural features suggest potential as a lead compound for drug discovery targeting cancer or infectious diseases.

  • Material Science:

    • The rigid aromatic framework could be explored for applications in organic electronics or polymers.

  • Chemical Biology:

    • Useful as a probe to study enzyme interactions or receptor binding due to its functional diversity.

Related Compounds for Comparison

To better understand its properties, it is useful to compare this compound with structurally similar molecules:

Compound NameKey DifferencesApplications
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-fluorophenyl)-5-methyl-4-oxazolyl]methylthioacetamide Contains an oxazole ring and sulfur group instead of ethanediamide backboneAnticancer activity against tumor cells .
2-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)acetamide Incorporates a furan group instead of fluorophenyl substitutionPotential antimicrobial agent due to furan's bioactivity .

Future Directions

Research into N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-fluorophenyl)methyl]ethanediamide could focus on:

  • Pharmacokinetics and Toxicology Studies:

    • Assessing absorption, distribution, metabolism, excretion (ADME), and safety profiles.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the benzodioxole or fluorophenyl rings to optimize activity.

  • Synthetic Optimization:

    • Developing greener synthesis methods to reduce environmental impact.

  • In Vivo Testing:

    • Evaluating efficacy in animal models for diseases like cancer or bacterial infections.

This detailed analysis highlights the chemical significance, potential applications, and future research directions for N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-fluorophenyl)methyl]ethanediamide based on current scientific understanding and available data sources .

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